Altretamine

Overview

Description

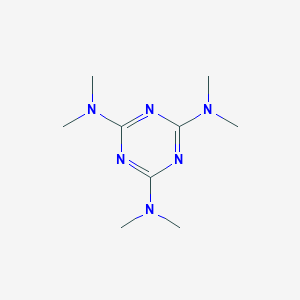

Altretamine (Hexamethylmelamine, HMM) is an alkylating agent used in chemotherapy to treat ovarian, cervical, and testicular cancer. It is a derivative of melamine, a nitrogen-rich compound, and is an analogue of the antineoplastic agent cyclophosphamide. This compound is a prodrug, which means that it must be metabolized in the body to become active. It is a water-soluble compound and is considered to be relatively non-toxic. This compound is used for its ability to cross the blood-brain barrier and is effective against a wide range of tumors.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Altretamine, known as hexamethylmelamine, is a cytotoxic antineoplastic agent requiring metabolic activation, possibly acting as an alkylating agent. It has shown objective response rates in advanced ovarian cancer patients, particularly those who responded to previous alkylating agent or cisplatin-based therapy. It may enhance long-term survival when added to platinum-based regimens for advanced ovarian cancer treatment. Its activity in non-ovarian cancers is limited, and it is generally well tolerated with gastrointestinal, neurological, and hematological toxicities being the main adverse effects (Lee & Faulds, 1995).

Clinical Trials in Ovarian Cancer

In clinical trials, this compound has been used as salvage therapy for platinum-refractory ovarian cancer. Although showing limited activity, it represents a treatment option for patients intolerant of platinum analogues or as maintenance therapy post-second-line treatment response (Markman et al., 1998).

Molecular Interactions

Studies have explored this compound's interactions with model membranes, indicating its significant interaction with lipids, particularly in the tail group region of phospholipids. This understanding contributes to the molecular knowledge of its mechanism in cancer treatment (Bilge et al., 2019).

Binding with Proteins

Research on this compound's binding with bovine serum albumin (BSA) indicates moderate binding affinity. It also exhibits an inhibitory effect on fibrillation of BSA, suggesting potential use in treating neuro-degenerative diseases (Ghosh et al., 2019).

Pharmacokinetic Enhancements

Efforts to enhance this compound's solubility and oral bioavailability have led to the development of solid-lipid nanoparticles and complexes with improved drug release patterns and absorption, indicating potential for better clinical outcomes (Gidwani & Vyas, 2017).

DNA Interactions

This compound's interaction with calf thymus DNA (CT-DNA) has been studied, revealing its groove binding mechanism and suggesting its potential for therapeutic drug development (Goswami et al., 2022).

Mechanism of Action

Altretamine, also known as hexamethylmelamine, is an antineoplastic agent with demonstrated efficacy in the treatment of persistent or recurrent ovarian cancer .

Target of Action

It is classified as an alkylating antineoplastic agent . Alkylating agents work by binding to DNA and interfering with its function, which can lead to cell death.

Mode of Action

The precise mechanism by which this compound exerts its cytotoxic effect is unknown . It is believed to damage tumor cells through the production of weakly alkylating species, such as formaldehyde, a product of CYP450-mediated N-demethylation . These alkylating species consequently damage tumor cells .

Biochemical Pathways

This compound is metabolized into alkylating agents by N-demethylation . These alkylating species can form covalent adducts with tissue macromolecules, including DNA . The relevance of these reactions to antitumor activity is unknown .

Pharmacokinetics

This compound is administered orally and is extensively metabolized on first pass, producing primarily mono- and didemethylated metabolites . Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine . The bioavailability of this compound after oral administration represents an important drawback for effective clinical use of this drug .

Result of Action

The cytotoxic effects of this compound result from its interaction with DNA, leading to DNA damage and cell death . .

Action Environment

The effectiveness and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes, such as those involved in N-demethylation, is necessary for the activation of this compound . Furthermore, the drug’s bioavailability can be affected by factors related to its oral administration and first-pass metabolism .

Safety and Hazards

Altretamine may cause severe nerve damage . It is associated with a low rate of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Altretamine is metabolized into alkylating agents by N-demethylation . These alkylating species damage tumor cells .

Cellular Effects

This compound has demonstrated efficacy for certain ovarian tumors resistant to classical alkylating agents . It is believed to damage tumor cells through the production of the weakly alkylating species formaldehyde .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into alkylating agents by N-demethylation . These alkylating species consequently damage tumor cells .

Metabolic Pathways

This compound is extensively metabolized in the liver, with rapid and extensive demethylation to active metabolites, including pentamethylmelamine and tetramethylmelamine .

Transport and Distribution

This compound is well absorbed and distributed into tissues high in lipid content and into tumor tissue

properties

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVWYPNAQBNQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6 | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022579 | |

| Record name | Hexamethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL) | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Altretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALTRETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/13875%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

The precise mechanism by which altretamine exerts its cytotoxic effect is unknown although it is classified as an alkylating anti-neoplastic agent. Through this mechanism, the drug is metabolized into alkylating agents by N-demethylation. These alkylating species consequently damage tumor cells., The exact mechanism of action is unknown. Although altretamine structurally resembles an alkylating agent, it has not been found to have alkylating activity in vitro. There is some evidence that it may inhibit DNA and RNA synthesis., The hexamethylmelamine analogue trimelamol (tris-hydroxymethyl[trimethyl]melamine) and its equicytotoxic stable analogues CB 7547, CB 7639 and CB 7669 have been used to clarify the mechanism of action for the N-(hydroxymethyl)melamines as antitumour agents. Two main mechanisms have been proposed and explored: (i) formation of a reactive iminium species forming covalent adducts with DNA; and (ii) local formaldehyde release leading to cytotoxic damage. 32P-postlabelling and thermal denaturation experiments showed these compounds to be interactive with cytosine and guanine. Trimelamol gave rise to DNA-interstrand crosslinks in naked plasmid DNA and in cultured cell lines, whereas the analogues failed to do so under a variety of experimental conditions. Along with our observations that cell lines with acquired resistance to the N-(hydroxymethyl)melamines showed no significant cross-resistance to classical bifunctional alkylating agents, DNA crosslinking may play only a minor role in their mechanism of action. In cultured cell lines treatment with formaldehyde, trimelamol and CB 7639 gave rise to high levels of DNA-protein crosslinks with a gradual disappearance over a 24 hr period. Along with ... earlier observations that resistance to trimelamol coincides with cross-resistance to formaldehyde, /investigators/ conclude that formaldehyde-release may be an important factor in their cytotoxicity. Further, the cytotoxicity of trimelamol or formaldehyde towards human ovarian cancer cells was not influenced by glutathione depletion. /N-(hydroxymethyl)melamines/ | |

| Record name | Altretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALTRETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from absolute ethanol, Solid | |

CAS RN |

645-05-6 | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Altretamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altretamine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | altretamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | altretamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altretamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTRETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8BIH59O7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTRETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172-174 °C, 172 - 174 °C | |

| Record name | Altretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALTRETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

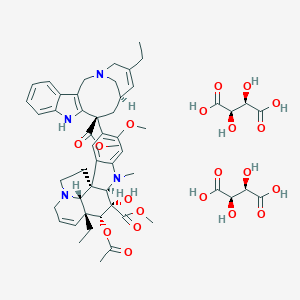

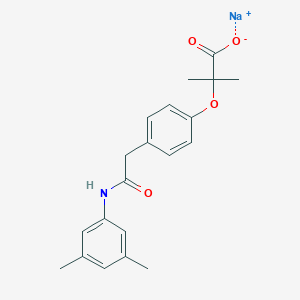

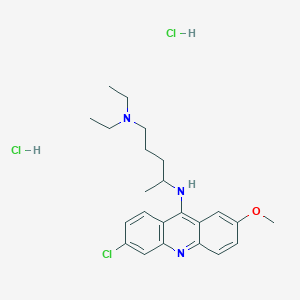

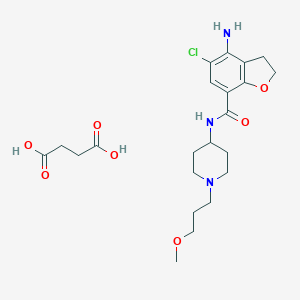

Feasible Synthetic Routes

Q & A

Q1: What insights do recent studies provide about altretamine's mechanism of action?

A1: Recent studies using network perturbation analysis suggest that this compound inhibits GPX4 lipid repair activity. [] This finding highlights an unexpected similarity to the activity of sulfasalazine. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C9H18N6, and its molecular weight is 210.27 g/mol. [, ]

Q3: Are there any spectroscopic data available for this compound and its potential impurities?

A3: Yes, several studies report spectroscopic data for this compound and its potential impurities, including infrared (IR), 1H NMR, 13C NMR, UV, and mass spectrometry (MS). [, , ] This data aids in compound characterization and identification of impurities.

Q4: Does this compound possess any inherent catalytic properties or applications in catalysis?

A4: The provided research articles primarily focus on this compound's role as an antineoplastic agent and don't provide information on any inherent catalytic properties or applications in catalysis.

Q5: Have computational methods been employed to study this compound?

A5: Yes, density functional theory (DFT) calculations have been used to investigate the impact of cation-π interactions on the electronic properties of complexes formed between this compound and various metal cations. []

Q6: What insights did these computational studies on this compound provide?

A6: These studies demonstrated that the strength of the interactions varies depending on the specific cation involved. [] For instance, Be2+ forms the strongest interaction, while K+ forms the weakest. [] These findings offer valuable insights into the stability and reactivity of this compound in different chemical environments.

Q7: How does modifying the structure of this compound impact its activity?

A7: While specific SAR studies are not detailed within these papers, the substitution of chlorine atoms in cyanuric chloride with dimethylamine groups is highlighted as a crucial step in this compound's synthesis. [] This structural modification is key to imparting the desired antineoplastic activity to the molecule.

Q8: What formulation strategies have been explored to improve the delivery of this compound?

A8: Researchers have investigated several approaches to enhance this compound delivery, including:

- Liposomal formulations: Liposomes have shown potential for encapsulating this compound, aiming to improve its solubility, stability, and delivery to target tissues. [, ]

- Solid lipid nanoparticles (SLNs): SLNs have been successfully used to encapsulate this compound, demonstrating promising results in terms of particle size, entrapment efficiency, drug loading, and sustained release profiles. []

- Hydroxyapatite nanoparticles (HA-NPs): Loading this compound onto HA-NPs has been shown to enhance cellular uptake and potentially improve its antitumor efficacy. []

Q9: Do the provided research articles specifically address SHE (Safety, Health, and Environment) regulations regarding this compound?

A9: The provided research articles primarily focus on this compound's therapeutic aspects and don't explicitly discuss SHE regulations. Adhering to relevant SHE guidelines is crucial throughout the development, manufacturing, and handling of any pharmaceutical compound, including this compound.

Q10: Are there any studies evaluating the in vivo activity and efficacy of this compound?

A10: Yes, various studies have investigated the in vivo activity and efficacy of this compound. For instance, studies using an Ehrlich ascites tumor model in mice showed that this compound encapsulated in hydroxyapatite nanoparticles demonstrated superior tumor regression compared to free this compound. []

Q11: What is the response rate of this compound as a single agent in ovarian cancer treatment?

A11: As a single agent in ovarian cancer treatment, this compound demonstrates objective response rates ranging from 21% to 39%. [] This response rate is comparable to other active agents used in ovarian cancer therapy. []

Q12: What is the primary application of this compound in ovarian cancer treatment?

A12: this compound's primary utility lies in combination therapy with other agents, such as cyclophosphamide, doxorubicin, fluorouracil, melphalan, and cisplatin. [] While it shows some efficacy as a single agent, its combination with other drugs is more common in clinical settings.

Q13: Does this compound exhibit cross-resistance with other alkylating agents?

A13: Although its metabolites may function as alkylating agents, this compound does not demonstrate direct cross-resistance with classical alkylating agents. [] This characteristic makes it a potentially valuable treatment option for patients who have developed resistance to other alkylating agents.

Q14: What are the dose-limiting toxicities associated with this compound?

A14: The primary dose-limiting toxicities observed with this compound include:

- Gastrointestinal toxicity: Nausea, vomiting, and anorexia are common side effects, often requiring antiemetic therapy. [, , ]

- Hematologic toxicity: Myelosuppression, including anemia, thrombocytopenia, and neutropenia, can occur and may require dose adjustments or supportive care. [, ]

- Neurotoxicity: Peripheral neurotoxicity, presenting as numbness, tingling, or pain in the extremities, can occur and may necessitate dose reduction or discontinuation. [, ]

Q15: Are there any specific drug delivery systems being explored for this compound?

A15: Yes, researchers are actively exploring novel drug delivery systems for this compound, aiming to improve its therapeutic index by enhancing its delivery to tumor cells while minimizing off-target effects. These delivery systems include liposomes [, ], solid lipid nanoparticles [], and hydroxyapatite nanoparticles. []

Q16: What analytical techniques are commonly used for the quantification of this compound?

A16: High-performance liquid chromatography (HPLC) is frequently employed for the quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. [, , , ] Different HPLC methods have been developed and validated for this purpose, ensuring accuracy, precision, and specificity. [, , ]

Q17: Are there any other analytical methods employed in this compound research?

A17: Apart from HPLC, other analytical techniques are utilized in this compound research. These include:

- Minicolumn centrifugation: This technique is used in conjunction with HPLC to determine the entrapment efficiency of this compound liposomes. []

- Spectroscopic methods: UV-Vis spectroscopy is used to study the interaction of this compound with calf thymus DNA. [] Additionally, FTIR and DSC are employed to analyze this compound's interactions with model membranes. []

Q18: Do the provided research papers discuss the environmental impact and degradation of this compound?

A18: The provided research papers predominantly focus on the pharmaceutical and medicinal chemistry aspects of this compound. They do not delve into its environmental impact or degradation pathways. Evaluating the environmental fate and potential effects of pharmaceuticals, including this compound, is essential to minimize any negative ecological consequences.

Q19: Have analytical methods for quantifying this compound been validated?

A19: Yes, several research papers highlight the validation of analytical methods, particularly HPLC methods, used for quantifying this compound. [, , , ] Validation ensures these methods meet the required standards for accuracy, precision, specificity, linearity, range, robustness, and stability, guaranteeing reliable and reproducible results.

Q20: How is quality control ensured during this compound manufacturing?

A20: While not explicitly detailed, the research emphasizes the significance of quality control during the synthesis and formulation of this compound. [, ] Implementing robust quality control measures is crucial throughout the manufacturing process to guarantee the drug's purity, potency, and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.